molecular formula C19H19NO3 B14972129 Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate CAS No. 61905-89-3

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate

Cat. No.: B14972129
CAS No.: 61905-89-3
M. Wt: 309.4 g/mol
InChI Key: KFEPJLQRLWJXIT-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features an ethyl ester group, a benzyloxy substituent, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: Starting from a suitable precursor such as 3-methylindole, the indole core is synthesized through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide or benzyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The indole core can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products:

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Ester reduction produces the corresponding alcohol.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    Ethyl 5-(methoxy)-3-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 5-(hydroxy)-3-methyl-1H-indole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.

    Ethyl 5-(phenoxy)-3-methyl-1H-indole-2-carboxylate: Features a phenoxy group instead of a benzyloxy group.

Uniqueness: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The benzyloxy group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

61905-89-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 3-methyl-5-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)18-13(2)16-11-15(9-10-17(16)20-18)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3

InChI Key

KFEPJLQRLWJXIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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